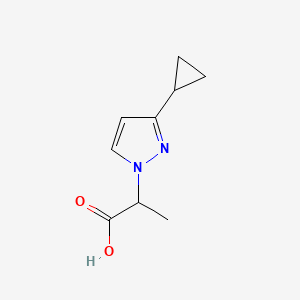

![molecular formula C17H19ClN2O2S B2487641 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride CAS No. 1707367-92-7](/img/structure/B2487641.png)

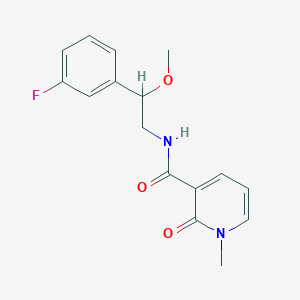

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride" is a chemically synthesized molecule that likely serves a role in various chemical and pharmaceutical research contexts. It belongs to a class of compounds that are derivatives of indole, modified with a sulfonyl group and an ethanamine chain, making it a candidate for a range of biological or chemical applications, excluding drug use or dosage considerations.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with the functionalization of an indole core, followed by the introduction of a sulfonyl group and the attachment of an ethanamine chain. For example, compounds with related structures have been synthesized through reactions involving methyleneammonium salts on sodium derivatives or by controlled potential electrolysis of N-(2-nitrophenylthio)amines in specific solvents (Sayo, Yamada, & Michida, 1983).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including UV, IR, 1H NMR, 13C NMR, and MS data. The presence of the sulfonyl and ethanamine groups attached to the indole core significantly influences the compound's electronic and spatial configuration, affecting its reactivity and physical properties. X-ray crystallography provides insights into the compound's precise molecular geometry, showcasing its intramolecular interactions and potential for hydrogen bonding (Bekö, Bats, & Schmidt, 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with primary amines or participation in cycloaddition reactions. The sulfonyl group, in particular, can engage in various chemical transformations, offering multiple pathways for further functionalization or for serving as a protective group during synthesis steps. The compound's reactivity with amines or its ability to form sulfonamides is a key aspect of its chemical behavior (Fukuyama, Jow, & Cheung, 1995).

科学的研究の応用

Synthesis and Chemical Properties :

- 2-(4-Azulenyl)ethanamine derivatives, analogs of biologically active amines, were synthesized through reactions involving methyleneammonium salts and sodium derivatives, demonstrating the compound's utility in creating nonbenzenoid analogs of biologically active amines. These compounds showed considerable inhibition to cyclic AMP-phosphodiesterase in vitro, indicating potential biological activity (Kurokawa, 1983).

Antibacterial Properties :

- A study focused on the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, showcasing the antibacterial potential of these compounds. The synthesized compounds were found to be potent antibacterial agents, indicating the relevance of such derivatives in antibacterial research (Abbasi et al., 2015).

Enzymatic Inhibition and Structural Analysis :

- The synthesis of 5-Methyl-6-acetyl Substituted Indole and Gramine derivatives involved a sequence of reactions leading to the creation of structurally unique molecules. These structures were linked through hydrogen bonds, indicating potential for enzymatic inhibition studies (Kukuljan, Kranjc, & Perdih, 2016).

Toxicokinetics and Analytical Toxicology :

- A study on NBOMe derivatives, structurally related to 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride, highlighted the importance of understanding drug-drug interactions and elimination routes. The study's focus on toxicokinetic data helps in identifying substance abuse and intoxication cases (Richter et al., 2019).

Biofilm Inhibition and Cytotoxicity :

- Novel N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and evaluated for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. The synthesized molecules exhibited suitable inhibitory action against biofilms and displayed mild cytotoxicity (Abbasi et al., 2020).

Synthesis of Derivatives for Receptor Agonists :

- An efficient synthesis of 5-HT 1A agonists was described, where the key step involved a Friedel-Crafts acylation of 1-p-toluenesulfonyl)indol-4-acetyl chloride. This research indicates the compound's relevance in creating potential receptor agonists (Lin et al., 1994).

Safety and Hazards

将来の方向性

Given the limited information available on “2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride”, there are many potential directions for future research. These could include exploring its synthesis, understanding its chemical reactivity, investigating its potential biological activity, and assessing its safety profile .

特性

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S.ClH/c1-13-2-6-16(7-3-13)22(20,21)19-11-9-15-5-4-14(8-10-18)12-17(15)19;/h2-7,9,11-12H,8,10,18H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDKMOPGYLNYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

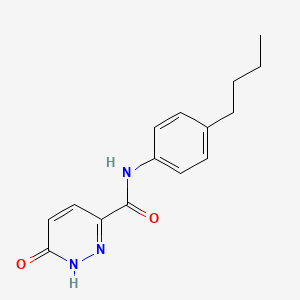

![1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2487558.png)

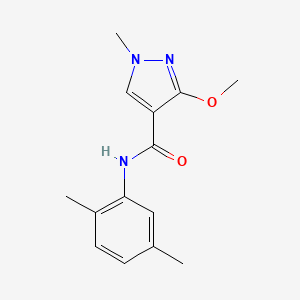

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)

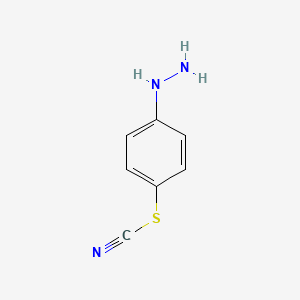

![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)

![N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2487572.png)